Artemether and lumefantrine

Catalog No.
S519402
CAS No.
141204-94-6
M.F
C196H218Cl18N6O11
M. Wt
3472 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artemether and lumefantrine

CAS Number

141204-94-6

Product Name

Artemether and lumefantrine

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

Molecular Formula

C196H218Cl18N6O11

Molecular Weight

3472 g/mol

InChI

InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1

InChI Key

VZQXHIJHMCHBNW-AGAWRZPESA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Solubility

Soluble in DMSO

Synonyms

artemether - benflumetol, Artemether Benflumetol, Artemether Benflumetol Combination, Artemether Lumefantrine, Artemether Lumefantrine Combination, artemether, benflumetol drug combination, Artemether, Lumefantrine Drug Combination, artemether-benflumetol combination, artemether-lumefantrine combination, Benflumetol, Artemether, CGP 56697, CGP-56697, CGP56697, Co Artemether, co-artemether, Coartem, Lumefantrine, Artemether

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Isomeric SMILES

CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C

Description

The exact mass of the compound Artemether and lumefantrine is 825.333 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Artemisinins - Artemether. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Artemether and lumefantrine is a combination medication primarily used to treat acute uncomplicated malaria caused by Plasmodium falciparum, particularly in regions where the malaria strains are resistant to chloroquine. This combination therapy is marketed under several brand names, with Coartem being the most recognized. The formulation combines artemether, a derivative of artemisinin, and lumefantrine, an antimalarial agent that enhances the efficacy of artemether by prolonging its action and reducing the risk of resistance development .

Artemether and lumefantrine exhibit potent antimalarial activity against the erythrocytic stages of Plasmodium falciparum. The combination is effective in rapidly reducing parasitemia (the presence of parasites in the blood) and alleviating symptoms associated with malaria. Clinical studies have demonstrated high cure rates, even in areas with significant drug resistance, making this combination a cornerstone in malaria treatment regimens . The pharmacokinetics of this combination show that while artemether has a rapid onset of action, lumefantrine has a longer half-life, allowing for sustained therapeutic effects .

The synthesis of artemether involves several steps starting from artemisinin, which is derived from the sweet wormwood plant (Artemisia annua). The process typically includes:

  • Reduction of Artemisinin: Artemisinin is reduced to dihydroartemisinin.
  • Methylation: Dihydroartemisinin undergoes methylation to produce artemether.
  • Synthesis of Lumefantrine: Lumefantrine is synthesized through a multi-step process involving the reaction of several chemical precursors, resulting in its final structure.

These synthesis methods are critical for producing high-purity compounds suitable for pharmaceutical applications .

The primary application of artemether and lumefantrine is in the treatment of uncomplicated malaria caused by Plasmodium falciparum. It is not recommended for prophylaxis against malaria but is widely used in endemic regions where malaria transmission occurs. The World Health Organization recognizes this combination as an essential medicine due to its effectiveness and safety profile . Additionally, it has been studied for use during pregnancy, particularly in the second and third trimesters, with careful monitoring due to altered pharmacokinetics in pregnant women .

Artemether and lumefantrine can interact with various substances that influence liver enzymes, particularly cytochrome P450 3A4. For instance:

  • Food Interaction: The absorption of both drugs is significantly enhanced when taken with fatty meals.
  • Drug Interactions: Co-administration with other medications that prolong the QT interval (such as halofantrine) can lead to serious cardiac complications. Additionally, substances like grapefruit juice can alter blood levels of these drugs, potentially leading to increased side effects or reduced efficacy .

Several other antimalarial compounds are similar to artemether and lumefantrine in their therapeutic applications:

Compound NameMechanism of ActionUnique Features
ArtesunateRapidly converted to dihydroartemisininOften used intravenously for severe malaria
QuinineInterferes with parasite digestionHistorical first-line treatment
MefloquineDisrupts parasite membrane integrityLong half-life; used for prophylaxis
Atovaquone/ProguanilInhibits mitochondrial functionEffective against resistant strains; dual-action

Uniqueness: Artemether and lumefantrine stand out due to their rapid onset of action combined with a prolonged effect from lumefantrine, making them particularly effective against acute infections while minimizing resistance development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

3471.102619 g/mol

Monoisotopic Mass

3461.107710 g/mol

Heavy Atom Count

231

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5T2U51A0MW

MeSH Pharmacological Classification

Antimalarials

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BF - Artemisinin and derivatives, combinations
P01BF01 - Artemether and lumefantrine

Dates

Modify: 2023-07-15
1: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501691/ PubMed PMID: 30000751.
2: Ratcliff A, Siswantoro H, Kenangalem E, Maristela R, Wuwung RM, Laihad F, Ebsworth EP, Anstey NM, Tjitra E, Price RN. Two fixed-dose artemisinin combinations for drug-resistant falciparum and vivax malaria in Papua, Indonesia: an open-label randomised comparison. Lancet. 2007 Mar 3;369(9563):757-765. doi: 10.1016/S0140-6736(07)60160-3. PubMed PMID: 17336652; PubMed Central PMCID: PMC2532500.
3: Hassan Alin M, Björkman A, Wernsdorfer WH. Synergism of benflumetol and artemether in Plasmodium falciparum. Am J Trop Med Hyg. 1999 Sep;61(3):439-45. PubMed PMID: 10497987.

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